C16-ceramide

Catalog No.
S599972
CAS No.
24696-26-2
M.F
C34H67NO3
M. Wt
537.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C16-ceramide

CAS Number

24696-26-2

Product Name

C16-ceramide

IUPAC Name

N-[(E,2R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m1/s1

InChI Key

YDNKGFDKKRUKPY-ZEWXNJAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O

Cell Signaling:

  • Ceramide acts as a second messenger molecule, transmitting signals within the cell in response to external stimuli. These signals can regulate various cellular processes, including cell growth, differentiation, and survival. )

Disease Research:

  • Researchers are investigating the potential role of ceramide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Studies suggest that ceramide levels may be altered in these conditions, and understanding its function could lead to the development of novel therapeutic strategies.

Pharmaceutical Development:

  • Due to its involvement in various cellular processes, ceramide is being explored as a potential target for drug development. Researchers are investigating compounds that can modulate ceramide levels or activity to treat various diseases. )

Model Systems:

  • Ceramide is used in various model systems to study cellular processes and disease mechanisms. By manipulating ceramide levels or activity in these models, researchers can gain insights into their role in health and disease.
  • Origin: NPS is a type of ceramide, a class of lipids formed by a fatty acid (palmitic acid in this case) linked to a sphingosine backbone []. It's naturally found in eukaryotic cells, particularly abundant in the outer leaflet of the plasma membrane [].
  • Significance: NPS is a crucial precursor for the synthesis of sphingomyelin, a major component of the myelin sheath that insulates nerve cells []. It's also involved in cell signaling pathways and regulates various cellular functions like proliferation, differentiation, and cell death.

Molecular Structure Analysis

NPS possesses a unique structure with distinct functionalities:

  • A long-chain fatty acid (palmitic acid) - hydrophobic tail, promoting interaction with the lipid bilayer core [].
  • A sphingosine backbone - contains a hydroxyl group and a double bond, contributing to hydrogen bonding and membrane flexibility [].
  • An amide linkage - connects the fatty acid and sphingosine backbone, forming the ceramide core [].

This combination of hydrophobic and hydrophilic moieties allows NPS to integrate within the cell membrane while maintaining its structural integrity [].


Chemical Reactions Analysis

  • Synthesis: NPS can be synthesized in cells through the action of enzymes like serine palmitoyltransferase, which condenses serine and palmitoyl-CoA (coenzyme A) to form sphingolipid base. This base is then further modified to form NPS [].

Reaction

Serine + Palmitoyl-CoA -> Sphinganine + CO2
Sphinganine + Palmitoyl-CoA -> N-Palmitoylsphingosine + CoA

  • Decomposition: NPS can be broken down by ceramidases, enzymes that hydrolyze the amide bond, releasing palmitic acid and sphingosine [].

Reaction

N-Palmitoylsphingosine + H2O -> Palmitic acid + Sphingosine

  • Other Reactions: NPS serves as a substrate for enzymes like N-acylethanolamine-hydrolyzing acid amidase, which is involved in the degradation of certain signaling molecules [].

Physical And Chemical Properties Analysis

  • Melting Point: Data unavailable for pure NPS.
  • Boiling Point: Decomposes before boiling due to its organic nature.
  • Solubility: Poorly soluble in water due to its hydrophobic tail, but soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under physiological conditions but can degrade over time [].

NPS acts as a signaling molecule within cells. It can be converted to different sphingolipid metabolites, each with specific functions. For example, ceramide formation can trigger cell death pathways, while sphingosine-1-phosphate promotes cell proliferation and survival.

  • Case Study: Studies have shown that increased ceramide levels due to NPS metabolism can contribute to neurodegenerative diseases like Alzheimer's disease [].
  • Toxicity: Limited data exists on the specific toxicity of NPS. However, ceramide accumulation can be cytotoxic (cell-damaging) at high levels.
  • Flammability: Likely flammable due to the presence of a long-chain hydrocarbon tail.
  • Reactivity: Can react with strong oxidizing agents.

Physical Description

Solid

XLogP3

12.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

537.51209500 g/mol

Monoisotopic Mass

537.51209500 g/mol

Heavy Atom Count

38

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Melting Point

94-95°C

UNII

FD38GFZ87C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-hexadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-08-15
1. M. Morrow et al. “Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers” Journal ofBiophysics, Vol. 96(6) pp. 2216-2226, 20092. F. Dupuy, M. Fanani, and B. Maggio “Ceramide N-Acyl Chain Length: A Determinant of Bidimensional Transitions, Condensed Domain Morphology,and Interfacial Thickness” Langmuir, 2011, DOI: 10.1021/la105011x3. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20035. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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